molecular formula C23H20N2O2 B5186934 5-(2-methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(2-methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No. B5186934
M. Wt: 356.4 g/mol
InChI Key: SFXYYHFNZKZXMO-UHFFFAOYSA-N
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Description

5-(2-methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine, also known as MPDPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 5-(2-methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the cholinergic and glutamatergic systems. This compound has been shown to enhance acetylcholine release and inhibit glutamate release, leading to improved cognitive function. In addition, this compound has been found to activate the sigma-1 receptor, which has been implicated in various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including increased acetylcholine release, decreased glutamate release, and activation of the sigma-1 receptor. These effects have been linked to improved cognitive function, analgesic and anti-inflammatory effects, and anticancer activity.

Advantages and Limitations for Lab Experiments

5-(2-methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, its limited solubility in aqueous solutions can pose a challenge for certain experiments.

Future Directions

There are several future directions for 5-(2-methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine research, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various fields. In neuroscience, this compound could be studied for its potential use in treating other cognitive disorders such as Parkinson's disease and schizophrenia. In pharmacology, this compound could be further studied for its potential use in pain management and inflammation. In cancer research, this compound could be explored for its potential use as an anticancer agent in combination with other drugs. Overall, this compound has shown promising results in various studies, and further research could lead to its development as a novel therapeutic agent.

Synthesis Methods

5-(2-methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be synthesized through a multistep process involving the reaction of 2-aminobenzophenone with paraformaldehyde, followed by cyclization and reduction steps. The synthesis method has been optimized to achieve high yields and purity of the product.

Scientific Research Applications

5-(2-methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and cancer research. In neuroscience, this compound has been found to enhance memory consolidation and retrieval in animal models, suggesting its potential use in treating cognitive disorders such as Alzheimer's disease. In pharmacology, this compound has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for pain management. In cancer research, this compound has been found to induce apoptosis in cancer cells, indicating its potential use as an anticancer agent.

properties

IUPAC Name

5-(2-methoxyphenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-26-21-13-7-6-12-18(21)23-25-20(17-11-5-8-14-22(17)27-23)15-19(24-25)16-9-3-2-4-10-16/h2-14,20,23H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXYYHFNZKZXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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